(5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone
Description
(5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone is a substituted aromatic ketone featuring a cyclopropane ring directly attached to a methanone group. Its molecular formula is C₁₁H₁₁ClO₂, with a molecular weight of 210.66 g/mol. The compound’s structure includes a 5-chloro-2-methoxyphenyl moiety, which confers unique electronic and steric properties due to the electron-withdrawing chlorine atom and electron-donating methoxy group.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-10-5-4-8(12)6-9(10)11(13)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUFMECEPSNMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone typically involves the reaction of 5-chloro-2-methoxybenzoyl chloride with cyclopropylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of 5-chloro-2-methoxybenzoyl chloride: This can be achieved by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of this compound: The prepared 5-chloro-2-methoxybenzoyl chloride is then reacted with cyclopropylmagnesium bromide in an anhydrous ether solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of (5-chloro-2-methoxyphenyl)(cyclopropyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between (5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone and related compounds:
| Compound Name | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 5-Cl, 2-OCH₃, cyclopropyl | C₁₁H₁₁ClO₂ | 210.66 | Cyclopropane ring introduces steric strain; methoxy enhances lipophilicity. |
| 1-(4-Chlorophenyl)cyclopropylmethanone | 4-Cl, cyclopropyl, piperazine | C₁₄H₁₆ClN₂O | 266.74 | Piperazine moiety improves solubility; shows anticancer/antituberculosis activity . |
| (2-Amino-5-chlorophenyl)cyclohexylmethanone | 5-Cl, 2-NH₂, cyclohexyl | C₁₄H₁₇ClNO | 250.74 | Amino group enables hydrogen bonding; cyclohexyl reduces ring strain . |
| 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone | 5-Cl, 2-OH, 4-OCH₃ | C₉H₉ClO₃ | 200.62 | Hydroxy group increases polarity; synthesized via Sandmeyer reaction . |
| (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime | 4-Cl, 2,4-diCl, cyclopropyl, oxime | C₁₇H₁₂Cl₃NO | 368.64 | Oxime group enhances stability; potential agrochemical applications . |
Physical Properties
- Melting Points: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone: ~97–98°C . 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone: 107–110°C . this compound: Not reported, but steric effects from cyclopropane may lower melting points compared to cyclohexyl analogs.
- Solubility: Methoxy and hydroxy substituents significantly impact solubility. For example, the hydroxy group in 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone increases water solubility via hydrogen bonding, whereas methoxy groups enhance lipid membrane permeability .
Biological Activity
(5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone, also known by its CAS number 69639-86-7, is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H11ClO2
- Molecular Weight : 234.67 g/mol
Biological Activity Overview
The compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The presence of both the chloro and methoxy groups on the phenyl ring significantly influences its biological interactions.
Antimicrobial Activity
Recent studies have shown that this compound exhibits notable antimicrobial properties against a variety of pathogens.
| Pathogen Type | MIC (mg/mL) | Reference |
|---|---|---|
| Gram-positive Bacteria | 0.0048 | |
| Gram-negative Bacteria | 0.0195 | |
| Fungi | 0.039 |
The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum activity, which is crucial in addressing antibiotic resistance.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Electrophilic Aromatic Substitution : The chloro and methoxy groups are electron-withdrawing, enhancing the reactivity of the compound towards nucleophiles.
- Inhibition of Enzymatic Activity : It has been suggested that this compound may inhibit key enzymes in bacterial metabolism, leading to cell death.
- Membrane Disruption : The lipophilic nature of the cyclopropyl moiety may facilitate membrane penetration, disrupting cellular integrity.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives, this compound was tested against multiple strains of bacteria and fungi. The results indicated that it had a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study reported that it induced apoptosis in cancer cells at concentrations that did not adversely affect normal cells, suggesting a favorable therapeutic index .
Q & A
Q. What are the established synthetic routes for (5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone?
The compound is typically synthesized via a Grignard reaction between cyclopropylmagnesium bromide and 5-chloro-2-methoxybenzaldehyde, followed by oxidation of the intermediate alcohol to the ketone. Reaction conditions require an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents (e.g., THF) to minimize hydrolysis or side reactions . Yield optimization may involve continuous flow reactors for precise parameter control in large-scale syntheses .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- 1H/13C NMR : Assign signals for the cyclopropyl ring (e.g., δ 1.0–1.5 ppm for protons) and aromatic protons (δ 6.5–7.5 ppm). Cyclopropyl carbons appear near δ 10–20 ppm.
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- X-ray crystallography : Resolve steric effects from the cyclopropyl group and verify spatial arrangement .
Q. How is purity assessed during synthesis?
Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities. Compare retention times with standards. For trace analysis, LC-MS or GC-MS identifies side products like dechlorinated derivatives or oxidation byproducts .
Advanced Research Questions
Q. How can steric hindrance from the cyclopropyl group be mitigated in cross-coupling reactions?
Steric effects may impede nucleophilic attacks on the ketone. Strategies include:
- Catalyst design : Use bulky ligands (e.g., BrettPhos) to stabilize transition states.
- Temperature modulation : Lower reaction temperatures to reduce steric clashes.
- Microwave-assisted synthesis : Enhance reaction efficiency under controlled conditions .
Q. What experimental approaches resolve contradictory spectral data (e.g., unexpected NMR splitting)?
Contradictions may arise from dynamic stereochemistry or impurities. Solutions include:
Q. How does the electronic nature of the cyclopropyl group influence reactivity?
The cyclopropyl ring’s bent bonds and strain increase electrophilicity at the ketone. Computational studies (e.g., DFT) reveal partial double-bond character in C–C bonds, affecting regioselectivity in nucleophilic additions. Substituent effects can be modeled using Hammett parameters .
Q. What strategies address low yields in large-scale syntheses?
- Flow chemistry : Improve heat/mass transfer and reduce side reactions.
- Catalyst recycling : Immobilize transition metals (e.g., Pd/C) for Suzuki-Miyaura couplings.
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
Q. How are bioactivity hypotheses tested for this compound?
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based kinetics.
- Molecular docking : Predict binding modes with proteins (e.g., CYP450 isoforms) using AutoDock Vina.
- In vitro toxicity screening : Assess cytotoxicity in HEK293 or HepG2 cell lines .
Data Contradiction and Reproducibility
Q. How to address discrepancies in reported biological activity across studies?
Potential causes include impurity profiles or assay variability. Solutions:
Q. What computational tools predict degradation pathways?
Software like Schrödinger’s BioLuminate or SPARC calculates hydrolysis rates and oxidative degradation sites. Validate predictions with accelerated stability studies (e.g., 40°C/75% RH for 1 month) .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| 1H NMR | Cyclopropyl H: δ 1.0–1.5 (m); Aromatic H: δ 6.8–7.2 | |
| 13C NMR | Cyclopropyl C: δ 10–20; Ketone C: δ 205–210 | |
| IR | C=O stretch: ~1700 cm⁻¹ |
Table 2: Optimization Parameters for Grignard Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF | +20% |
| Temperature | −78°C (Grignard addition) | +15% |
| Catalyst | CuI (5 mol%) | +10% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
